

Molecular structure and synthesis of Chlorpropamide

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Compound of Interest

Compound Name: Chlorpropamide

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An In-depth Technical Guide on the Molecular Structure and Synthesis of **Chlorpropamide**

Introduction

Chlorpropamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect is achieved by stimulating insulin secretion from pancreatic β -cells, an action dependent on functioning beta cells.[1][2][4] This technical guide provides a comprehensive overview of the molecular structure and synthesis of **chlorpropamide**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

Chlorpropamide is chemically known as 1-[(p-Chlorophenyl)sulfonyl]-3-propylurea.[1] The molecule consists of a chlorinated aromatic ring, a sulfonamide group, and an aliphatic side chain.[5]

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ O ₃ S[5][6]
Molecular Weight	276.74 g/mol [4][6]
IUPAC Name	1-(4-chlorophenyl)sulfonyl-3-propylurea[2]
CAS Number	94-20-2[6]
Appearance	White crystalline powder with a slight odor[1]
Melting Point	126 to 130 °C (259 to 266 °F)[7]
Solubility	Practically insoluble in water at pH 7.3, with a solubility of 2.2 mg/mL at pH 6.[1] It is soluble in alcohol and moderately soluble in chloroform.[1][8]

Synonyms: **Chlorpropamide** is known by several other names, including:

- 4-chloro-N-(propylcarbamoyl)benzenesulfonamide[5][7]
- 1-(4-Chloro-benzenesulfonyl)-3-n-propyl-urea[5]
- Diabinese[6]
- Meldian[6]
- N-(p-Chlorobenzenesulfonyl)-N'-propylurea[5]

Synthesis of Chlorpropamide

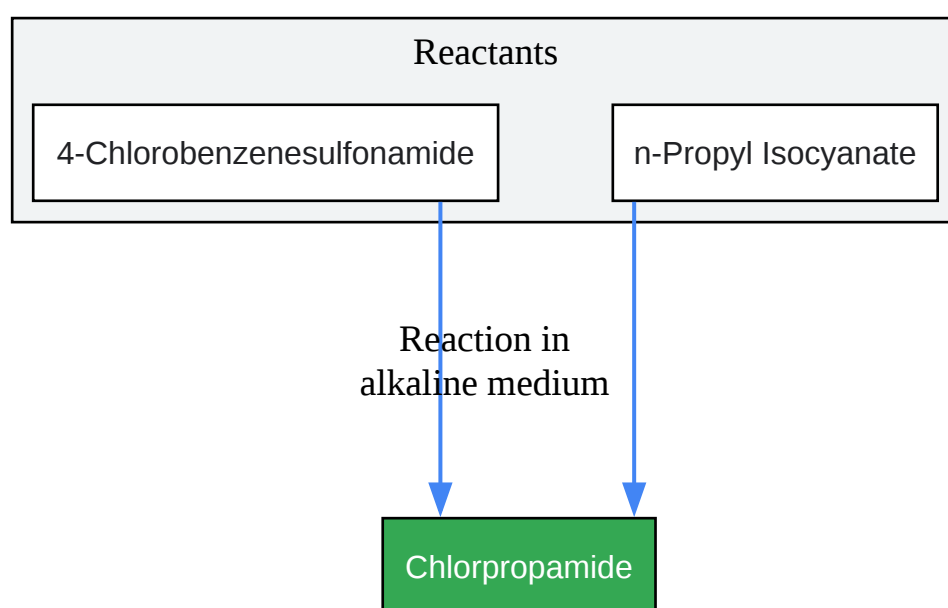
The synthesis of **chlorpropamide** and other sulfonylurea derivatives can be achieved through various methods. A common approach involves the reaction of a substituted benzenesulfonamide with an isocyanate. More recent and safer methods utilize carbamates as alternatives to hazardous isocyanates.[9]

A prevalent laboratory and industrial synthesis route involves the reaction of 4-chlorobenzenesulfonamide with n-propyl isocyanate. This reaction is typically carried out in an

alkaline medium or in the presence of a base to facilitate the formation of the sulfonylurea linkage.

An alternative and modern approach is the use of continuous-flow synthesis, which allows for rapid and efficient production with high yields.[9][10] For instance, **chlorpropamide** has been synthesized in high yield and throughput by reacting the appropriate sulfonamide and carbamate in a continuous flow system.[10]

Below is a diagram illustrating the general synthesis pathway.



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Caption: General synthesis pathway of **Chlorpropamide**.

Experimental Protocols

Laboratory Synthesis from 4-Chlorobenzenesulfonamide and n-Propyl Isocyanate

This protocol describes a general procedure for the synthesis of **chlorpropamide**.

Materials:

- 4-Chlorobenzenesulfonamide
- n-Propyl isocyanate
- A suitable solvent (e.g., acetone, tetrahydrofuran)
- A base (e.g., sodium hydroxide, potassium carbonate)
- Hydrochloric acid (for acidification)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzenesulfonamide in the chosen solvent.
- **Addition of Base:** Add the base to the solution to form the sodium or potassium salt of the sulfonamide. This increases its nucleophilicity.
- **Addition of Isocyanate:** Slowly add n-propyl isocyanate to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a suitable temperature.
- **Reaction:** Stir the mixture at room temperature or under gentle reflux for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be filtered. The solvent is then removed under reduced pressure.
- **Purification:** The crude product is dissolved in water, and the solution is acidified with hydrochloric acid to precipitate the **chlorpropamide**. The precipitate is then filtered, washed with cold water, and dried.
- **Recrystallization:** For further purification, the crude **chlorpropamide** can be recrystallized from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.^[11]

- Characterization: The final product's identity and purity can be confirmed using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[11]

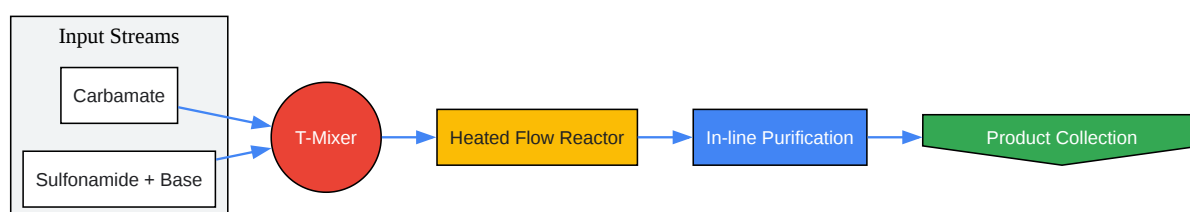
Continuous-Flow Synthesis

A rapid and efficient continuous-flow synthesis of **chlorpropamide** has been developed.[9]

General Workflow:

- Stream Preparation: Two separate streams are prepared. One contains the sulfonamide (e.g., 4-chlorobenzenesulfonamide) premixed with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The second stream contains the corresponding carbamate.
- Mixing and Reaction: The two streams are pumped into a microreactor or a heated flow coil where they mix and react at an elevated temperature (e.g., 80°C) for a short residence time (e.g., 1-2 minutes).[10]
- In-line Work-up and Purification: The output from the reactor can be passed through in-line purification modules, such as scavenger resins or liquid-liquid extraction units, to remove unreacted starting materials and by-products.
- Product Collection: The purified product stream is collected, and the solvent is evaporated to yield the final product. This method has been shown to produce **chlorpropamide** with high yield (94%) and throughput (up to 188 g/h).[9]

Below is a diagram illustrating the workflow for continuous-flow synthesis.



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Caption: Workflow for continuous-flow synthesis of **Chlorpropamide**.

Conclusion

Chlorpropamide remains a significant molecule in the study of oral hypoglycemic agents. Understanding its molecular structure is key to comprehending its mechanism of action. The synthesis of **chlorpropamide** has evolved from traditional batch processes to more efficient and safer continuous-flow methodologies, reflecting broader trends in pharmaceutical manufacturing. The protocols and data presented in this guide offer a detailed resource for professionals engaged in the research and development of sulfonylurea-based therapeutics.

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